molecular formula C22H27F3N4O3S B2500205 ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate CAS No. 626228-77-1

ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate

Cat. No.: B2500205
CAS No.: 626228-77-1
M. Wt: 484.54
InChI Key: HBNWJZUINRLIQS-UHFFFAOYSA-N
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Description

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a thieno ring, and a piperidine carboxylate moiety. The presence of trifluoromethyl and amino groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Thieno Ring: The thieno ring is introduced via a cyclization reaction involving sulfur-containing reagents.

    Formation of the Piperidine Carboxylate Moiety: This step involves the reaction of the quinoline derivative with piperidine and ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and overall structure.

    Thienoquinolines: Similar compounds with thieno rings fused to quinoline cores, such as thieno[3,2-b]quinoline derivatives.

    Piperidine Carboxylates: Compounds like piperidine-1-carboxylate derivatives, which share the piperidine moiety.

Uniqueness

Ethyl 4-[3-amino-6-methyl-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-amido]piperidine-1-carboxylate is unique due to its combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N4O3S/c1-3-32-21(31)29-8-6-12(7-9-29)27-19(30)18-17(26)15-16(22(23,24)25)13-10-11(2)4-5-14(13)28-20(15)33-18/h11-12H,3-10,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNWJZUINRLIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(C3=C(C4=C(CCC(C4)C)N=C3S2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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